

Spectroscopic Profile of 1,4-Bis(bromomethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,4-Bis(bromomethyl)cyclohexane**

Cat. No.: **B1273579**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Bis(bromomethyl)cyclohexane** (CAS No: 35541-75-4), a versatile bifunctional building block utilized in organic synthesis, polymer chemistry, and as a linker in the development of novel therapeutic agents. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Chemical Structure and Properties

1,4-Bis(bromomethyl)cyclohexane is a cycloalkane derivative with two bromomethyl substituents at the 1 and 4 positions of the cyclohexane ring. It exists as a mixture of cis and trans isomers, the ratio of which can influence its physical properties and reactivity. The trans isomer is often the more thermodynamically stable and commonly isolated form.

Molecular Formula: C₈H₁₄Br₂

Molecular Weight: 270.01 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for **1,4-Bis(bromomethyl)cyclohexane**. Due to the prevalence of the trans isomer in synthetic procedures, the data presented primarily corresponds to trans-**1,4-Bis(bromomethyl)cyclohexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **1,4-Bis(bromomethyl)cyclohexane**, allowing for the confirmation of the cyclohexane backbone and the bromomethyl groups.

Table 1: ^1H NMR Spectroscopic Data of trans-**1,4-Bis(bromomethyl)cyclohexane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.25	d	4H	-CH ₂ Br
~1.85	m	4H	Axial Cyclohexyl H
~1.55	m	2H	Methine Cyclohexyl H
~1.05	m	4H	Equatorial Cyclohexyl H

Note: Spectra are typically recorded in CDCl_3 . Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency.

Table 2: ^{13}C NMR Spectroscopic Data of trans-**1,4-Bis(bromomethyl)cyclohexane**

Chemical Shift (δ) ppm	Assignment
~40.0	-CH ₂ Br
~38.5	Methine Cyclohexyl C
~29.0	Methylene Cyclohexyl C

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **1,4-Bis(bromomethyl)cyclohexane** is characterized by the vibrations of the C-H and C-Br bonds.

Table 3: Key IR Absorption Bands for **1,4-Bis(bromomethyl)cyclohexane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920-2850	Strong	C-H stretching (cyclohexyl)
1450	Medium	CH ₂ scissoring (cyclohexyl)
1220	Strong	C-Br stretching
650-550	Strong	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **1,4-Bis(bromomethyl)cyclohexane**, electron ionization (EI) is a common technique.

Table 4: Expected Mass Spectrometry Data for **1,4-Bis(bromomethyl)cyclohexane**

m/z	Interpretation
270/272/274	Molecular ion (M ⁺) peak cluster, showing the characteristic isotopic pattern for two bromine atoms.
189/191	[M - Br] ⁺
109	[M - 2Br - H] ⁺
93	[C ₇ H ₉] ⁺
81	[C ₆ H ₉] ⁺ (Cyclohexenyl cation)

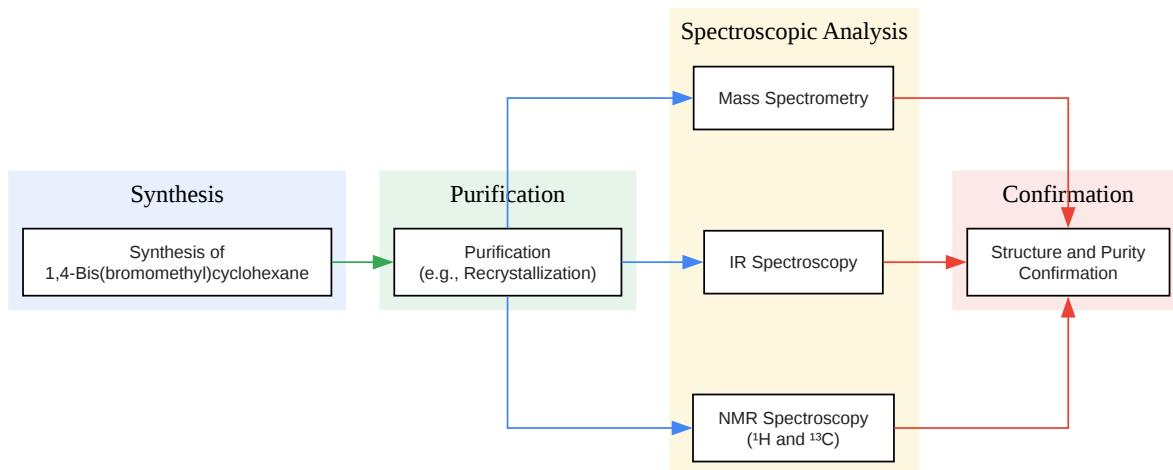
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 10-20 mg of **1,4-Bis(bromomethyl)cyclohexane** in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H NMR and CDCl_3 at 77.16 ppm for ^{13}C NMR) or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)


- Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of solid **1,4-Bis(bromomethyl)cyclohexane** directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Logical Relationships and Workflows

The characterization of **1,4-Bis(bromomethyl)cyclohexane** follows a logical workflow to confirm its identity and purity.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **1,4-Bis(bromomethyl)cyclohexane**.

The synthetic route, typically involving the bromination of 1,4-cyclohexanedimethanol, yields the crude product which is then purified. Following purification, a suite of spectroscopic techniques is employed. NMR confirms the carbon-hydrogen framework, IR identifies the key functional groups (specifically the C-Br bond), and MS determines the molecular weight and fragmentation pattern. Together, these data provide conclusive evidence for the structure and purity of the target compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Bis(bromomethyl)cyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273579#spectroscopic-data-nmr-ir-ms-of-1-4-bis-bromomethyl-cyclohexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com